5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide
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Overview
Description
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound has garnered interest due to its potential biological activities, particularly its antimycobacterial properties. It is characterized by the presence of a chloro group at the 5-position of the pyrazine ring and a methoxybenzyl group attached to the nitrogen atom of the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide typically involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-chloropyrazine-2-carboxylic acid chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine can yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinecarboxamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: The compound’s chemical properties make it useful in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is not fully understood. its antimycobacterial activity is believed to be due to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterial cells . The compound may target specific enzymes or proteins critical for bacterial survival and replication.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide: This compound has shown antifungal activity against Trichophyton mentagrophytes.
5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide: Exhibits moderate photosynthesis-inhibiting activity in spinach chloroplasts.
Uniqueness
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide stands out due to its high antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL . This makes it a promising candidate for further development as an antimicrobial agent.
Properties
Molecular Formula |
C13H12ClN3O2 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-10-4-2-9(3-5-10)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
WWGUKXYADBVCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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